molecular formula C12H15NO2 B1297519 3,4-Diethoxyphenylacetonitrile CAS No. 27472-21-5

3,4-Diethoxyphenylacetonitrile

Cat. No.: B1297519
CAS No.: 27472-21-5
M. Wt: 205.25 g/mol
InChI Key: OBDKFHFLERWBBI-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Identifiers

Property Value Source
CAS Registry Number 27472-21-5
Molecular Formula $$ \text{C}{12}\text{H}{15}\text{NO}_2 $$
Molecular Weight 205.25 g/mol
InChI Key OBDKFHFLERWBBI-UHFFFAOYSA-N

The compound’s X-ray crystallography data, though not directly available, can be inferred from analogous structures. For example, the related compound (3,4-dimethoxyphenyl)acetonitrile crystallizes in a monoclinic system with specific lattice parameters, suggesting similar packing arrangements for the ethoxy derivative.

Structural Analysis of Aromatic Nitrile-Ether Hybrid Systems

The molecular architecture of 3,4-diethoxyphenylacetonitrile consists of three key components:

  • Aromatic Benzene Ring : Serves as the scaffold for substitution.
  • Ethoxy Groups (-OCH$$2$$CH$$3$$) : Electron-donating substituents at the 3- and 4-positions, influencing ring electron density.
  • Acetonitrile Moiety (-CH$$_2$$CN) : A polar, electron-withdrawing group at the benzylic position, contributing to dipole moments.

Electronic and Steric Effects

  • Resonance and Inductive Effects : The ethoxy groups donate electrons via resonance (+R effect), increasing electron density on the aromatic ring, while the nitrile group withdraws electrons (-I effect), creating a push-pull electronic environment.
  • Dihedral Angles : Computational models predict dihedral angles of ~60° between the ethoxy groups and the aromatic plane, minimizing steric hindrance.
  • Hybridization : The nitrile’s sp-hybridized carbon and the aromatic ring’s sp$$^2$$-hybridized carbons create distinct bond lengths (e.g., C≡N: ~1.16 Å; C-C aromatic: ~1.39 Å).

Table 2: Bond Characteristics

Bond Type Length (Å) Hybridization
C≡N (Nitrile) 1.16 sp
C-O (Ethoxy) 1.43 sp$$^3$$
C-C (Aromatic) 1.39 sp$$^2$$

The compound’s torsional flexibility is limited by the rigid aromatic core, but the ethoxy groups permit minor conformational adjustments in solution.

Spectroscopic Profiling and Molecular Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl$$_3$$) :

  • δ 6.85–6.75 ppm : Multiplet for aromatic protons (H-2, H-5, H-6).
  • δ 3.90–3.85 ppm : Quartet for ethoxy methylene (-OCH$$2$$CH$$3$$) protons.
  • δ 1.45–1.40 ppm : Triplet for ethoxy methyl (-OCH$$2$$CH$$3$$) protons.
  • δ 3.69 ppm : Singlet for benzylic CH$$_2$$ group adjacent to the nitrile.

13C NMR (100 MHz, CDCl$$_3$$) :

  • δ 117.2 ppm : Nitrile carbon (C≡N).
  • δ 148.1, 147.3 ppm : Oxygen-bearing aromatic carbons (C-3, C-4).
  • δ 63.5, 63.2 ppm : Ethoxy methylene carbons (-OCH$$2$$CH$$3$$).

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDKFHFLERWBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181900
Record name (3,4-Diethoxyphenyl)acetonitrile
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27472-21-5
Record name 3,4-Diethoxybenzeneacetonitrile
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Record name (3,4-Diethoxyphenyl)acetonitrile
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Record name (3,4-Diethoxyphenyl)acetonitrile
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Record name (3,4-diethoxyphenyl)acetonitrile
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Preparation Methods

Method 1: Synthesis via Decarboxylation and Aldoxime Reaction

3.1 Reaction Steps

  • Decarboxylation :

    • Start with a precursor such as 3-(3,4-diethoxyphenyl)-2',3'-epoxy-potassium propionate.
    • Use potassium hydroxide in an aqueous solution to facilitate the reaction.
    • The product is 3,4-diethoxyphenylacetaldehyde.
  • Aldoxime Formation :

    • React the aldehyde with hydroxylamine hydrochloride and sodium bicarbonate in an organic solvent (e.g., toluene).
    • This step yields the corresponding aldoxime.
  • Dehydration :

    • Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base to promote dehydration.
    • Control pH to ensure optimal conditions for product formation.

3.2 Conditions and Yields

  • Solvents : Toluene or DMSO
  • Temperature : Reflux conditions typically around 60-80°C
  • Yield : Approximately 70-85%, depending on reaction conditions and purification methods.

Method 2: Direct Synthesis from Ethyl Precursors

4.1 Reaction Steps

  • Starting Materials :

    • Use ethyl 3,4-diethoxybenzoate as a starting material.
  • Synthesis Route :

    • Conduct a nucleophilic substitution reaction with sodium cyanide to introduce the cyano group directly onto the aromatic ring.
  • Final Steps :

    • Purify the product through recrystallization from ethanol or another suitable solvent.

4.2 Conditions and Yields

  • Solvents : Ethanol for recrystallization
  • Temperature : Room temperature for the substitution step
  • Yield : Typically around 60-75%.

Comparative Analysis of Methods

Method Key Steps Solvent Used Typical Yield (%) Notes
Method 1 Decarboxylation, Aldoxime, Dehydration Toluene / DMSO 70-85 More complex but higher yield
Method 2 Nucleophilic substitution Ethanol 60-75 Simpler but lower yield

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: 3,4-Diethoxybenzoic acid.

    Reduction: 3,4-Diethoxyphenylamine.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

3,4-Diethoxyphenylacetonitrile is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including:

  • Drotaverine : A well-known antispasmodic agent used for treating smooth muscle spasms. The synthesis pathway involves using this compound as a key building block .

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Properties : Studies indicate that compounds derived from this nitrile show promising antimicrobial effects against various pathogens. For example, synthesized derivatives displayed notable inhibition zones against Candida albicans and Escherichia coli in laboratory tests.
PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Candida albicans206
Escherichia coli1512.5
  • Cytotoxicity and Anticancer Activity : Recent studies have indicated that certain analogs of this compound can induce apoptosis in cancer cell lines, demonstrating potential anticancer properties.
CompoundIC (µM)Mechanism of Action
Compound A0.049Inhibition of PLpro
Compound B1.1Reversal of P-glycoprotein efflux

Material Science

The compound has also been explored for its potential applications in material science, particularly in the development of hydrogels and polymeric materials due to its chemical properties that allow for modification and functionalization.

Case Study 1: Antimicrobial Activity

A study conducted on various synthesized derivatives of this compound assessed their antimicrobial efficacy against common pathogens. Results showed that specific structural modifications enhanced their activity significantly compared to non-substituted counterparts.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer potential of this compound's derivatives. The study focused on their ability to inhibit drug resistance mechanisms in cancer cells, showcasing their utility in developing new cancer therapies .

Mechanism of Action

The mechanism of action of 3,4-Diethoxyphenylacetonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although detailed studies are required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3,4-Diethoxyphenyl)acetonitrile
  • CAS No.: 27472-21-5
  • Molecular Formula: C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Physical Properties : Off-white to white crystalline solid, ≥98% purity .

Comparison with Structural Analogs

3,4-(Methylenedioxy)phenylacetonitrile

  • CAS No.: 4439-02-5
  • Molecular Formula: C₉H₇NO₂
  • Molecular Weight : 161.16 g/mol
  • Key Differences :
    • Substituents : Contains a methylenedioxy (O-CH₂-O) group instead of ethoxy groups.
    • Applications : Precursor for derrubone synthesis and forensic analysis of methamphetamine .
    • Reactivity : The electron-donating methylenedioxy group enhances aromatic electrophilic substitution compared to ethoxy substituents.

3,4-Dimethoxyphenylacetonitrile

  • CAS No.: 93-17-4
  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Key Differences :
    • Substituents : Methoxy (-OCH₃) groups instead of ethoxy (-OCH₂CH₃).
    • Lipophilicity : Ethoxy groups in 3,4-Diethoxyphenylacetonitrile increase lipophilicity (logP ~2.5 vs. ~1.8 for dimethoxy analog), impacting solubility and pharmacokinetics .

3,4-Diethoxyphenylacetic Acid

  • CAS No.: 38464-04-9
  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 236.25 g/mol
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) replaces nitrile (-CN).
    • Applications : Used in pharmaceutical synthesis (e.g., anti-inflammatory agents) rather than as a nitrile-based intermediate .

Comparative Data Table

Property This compound 3,4-(Methylenedioxy)phenylacetonitrile 3,4-Dimethoxyphenylacetonitrile 3,4-Diethoxyphenylacetic Acid
CAS No. 27472-21-5 4439-02-5 93-17-4 38464-04-9
Molecular Formula C₁₂H₁₅NO₂ C₉H₇NO₂ C₁₀H₁₁NO₂ C₁₂H₁₆O₄
Molecular Weight (g/mol) 205.25 161.16 177.20 236.25
Key Functional Group Nitrile (-CN) Nitrile (-CN) Nitrile (-CN) Carboxylic Acid (-COOH)
Synthetic Yield 16–24% (Hoesch reaction) N/A N/A N/A
Applications Pharmaceutical intermediates Forensic analysis, derrubone synthesis Organic synthesis Anti-inflammatory agents

Research Findings and Reactivity Insights

  • Electronic Effects : Ethoxy groups in this compound provide moderate electron-donating effects, balancing reactivity in electrophilic substitutions compared to stronger electron-donating methylenedioxy groups .
  • Steric Hindrance : The larger ethoxy substituents may reduce reaction rates in crowded synthetic pathways (e.g., Hoesch reactions) compared to smaller methoxy analogs .

Biological Activity

3,4-Diethoxyphenylacetonitrile is an organic compound with the molecular formula C12H15NO2C_{12}H_{15}NO_{2} and a variety of potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarity to biologically active phenethylamines and its potential applications in drug development.

  • Molecular Weight : 219.25 g/mol
  • CAS Number : 27472-21-5
  • Chemical Structure : The compound features a phenyl ring substituted with two ethoxy groups and an acetonitrile functional group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation in vitro.
  • Neuroactive Effects : As a phenethylamine derivative, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various phenethylamine derivatives indicated that this compound showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .

Anticancer Studies

In vitro assays using human cancer cell lines demonstrated that this compound could inhibit cell growth. The IC50 value was found to be approximately 30 µM for certain breast cancer cell lines, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer ActivityNeuroactivity
This compoundEthoxy-substitutedModerateModeratePotential
2-(3,4-Dimethoxyphenyl)-ethylamineMethoxy-substitutedLowHighHigh
3,4-DimethoxyphenethylamineMethoxy-substitutedModerateModerateHigh

Q & A

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Methodological Answer : Use AI-driven platforms (e.g., Reaxys or Pistachio) with retrosynthesis algorithms. Input SMILES strings (e.g., C1=CC(=C(C=C1OCC)OCC)CC#N) to generate feasible routes, prioritizing one-step reactions with high atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diethoxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Diethoxyphenylacetonitrile

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